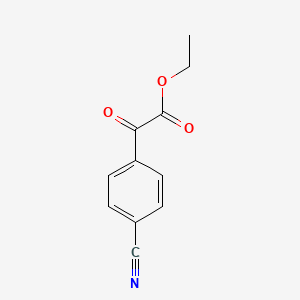

Ethyl 4-cyanobenzoylformate

CAS No.: 302912-31-8

Cat. No.: VC3725968

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302912-31-8 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | ethyl 2-(4-cyanophenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3 |

| Standard InChI Key | MGBZXMQPYAYPIQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C#N |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C#N |

Introduction

Chemical Structure and Properties

Ethyl 4-cyanobenzoylformate belongs to the class of α-keto esters, specifically arylglyoxylates, featuring a cyano (-CN) functional group at the para position of the benzene ring. This compound contains a highly reactive carbonyl group adjacent to an ester functionality, making it an excellent substrate for reduction reactions that produce chiral alcohols. The presence of the electron-withdrawing cyano group significantly influences the compound's reactivity and properties.

The compound is classified as a "bulky-bulky substrate" in enzymatic studies, referring to its substantial steric hindrance that can impact its interaction with enzyme active sites . This structural characteristic has made ethyl 4-cyanobenzoylformate a valuable model compound for studying the effects of substrate size and electronic properties on enzymatic reactions, particularly in reductions catalyzed by aldo-keto reductases.

Enzymatic Reduction Studies

Aldo-Keto Reductase Interactions

Significant research has focused on the reduction of ethyl 4-cyanobenzoylformate by aldo-keto reductases, particularly the xylose reductase from Candida tenuis (CtXR). Studies have revealed that wild-type CtXR demonstrates limited catalytic efficiency with this compound, likely due to steric constraints in the enzyme's active site .

Enzyme Engineering Advancements

A breakthrough in the enzymatic processing of ethyl 4-cyanobenzoylformate came through minimal loop engineering of CtXR. Researchers discovered that specific mutations in the enzyme's structure dramatically improved its ability to process this bulky substrate. Most notably, the catalytic efficiency (kcat/Km) increased 64-fold in the engineered enzyme compared to the wild-type .

Kinetic Parameters

Table 1 below presents the comparative kinetic parameters for wild-type and mutant CtXR in the reduction of ethyl 4-cyanobenzoylformate:

| Parameter | Wild-type CtXR | Mutant CtXR | Improvement |

|---|---|---|---|

| Km A (mM) | 5 ± 2 | 4 ± 1 | 1.25-fold |

| kcat app (s^-1) | 0.4 ± 0.06 | 17 ± 2 | 42.5-fold |

| kcat/Km A (M^-1 s^-1) | 100 ± 10 | 6400 ± 900 | 64-fold |

| Km NADH (mM) | 140 ± 25 | 150 ± 50 | Similar |

| kcat/Km NADH (M^-1 s^-1) | 2800 ± 100 | 77000 ± 4000 | 27.5-fold |

The data demonstrates that the most significant improvement occurred in the turnover number (kcat), which increased approximately 43-fold in the mutant enzyme . This dramatic enhancement suggests substantial changes in the microscopic rate constants governing the reduction reaction.

Molecular Basis for Enhanced Activity

The remarkable improvement in catalytic efficiency can be attributed to specific structural changes in the engineered enzyme. Replacement of a tryptophan residue (W23) with the smaller phenylalanine, coupled with elongation of a specific loop region (loop 1), created more space for accommodating bulky substrates like ethyl 4-cyanobenzoylformate . Additionally, the absence of slow loop movement in the mutant enzyme suggests that faster dissociation of NAD+ contributes to the enhanced rate of reaction .

Applications in Biocatalysis

Production of Optically Pure Intermediates

The successful enantioselective reduction of ethyl 4-cyanobenzoylformate has significant implications for the production of optically pure mandelate esters, which are valuable intermediates in pharmaceutical and fine chemical synthesis . The engineered CtXR enzyme meets two key requirements for industrial biocatalysis: absolute enantioselectivity and high turnover numbers .

Whole-Cell Bioreduction Systems

Beyond isolated enzyme applications, ethyl 4-cyanobenzoylformate has been utilized in whole-cell bioreduction systems. Research involving Candida organisms demonstrated the use of this compound at concentrations as high as 100 mM in potassium phosphate buffer (50 mM) . This approach offers potential advantages for industrial applications by eliminating the need for enzyme purification and cofactor regeneration systems.

Comparative Studies with Related Compounds

Researchers have conducted comparative studies with ethyl 4-cyanobenzoylformate and structurally related compounds to better understand structure-activity relationships. The table below shows the relative catalytic efficiencies of mutant CtXR with various benzoylformate derivatives:

| Substrate | kcat/Km A (M^-1 s^-1) for Mutant CtXR | Improvement vs. Wild-type |

|---|---|---|

| Ethyl benzoylformate | 6300 ± 800 | 71-fold |

| Ethyl 2-chlorobenzoylformate | 29000 ± 4000 | 83-fold |

| Ethyl 3-chlorobenzoylformate | 3000 ± 80 | 58-fold |

| Ethyl 4-chlorobenzoylformate | 56000 ± 5000 | 47-fold |

| Ethyl 4-cyanobenzoylformate | 6400 ± 900 | 64-fold |

This comparison demonstrates that while ethyl 4-cyanobenzoylformate shows dramatic improvement with the engineered enzyme, other halogenated derivatives exhibit even higher catalytic efficiencies . This suggests that electronic effects, beyond just steric considerations, play a significant role in determining substrate reactivity.

Experimental Considerations

Substrate Stability

When working with ethyl 4-cyanobenzoylformate, researchers must consider potential substrate decomposition. Experimental protocols have included incubating the compound at concentrations of 100 mM in potassium phosphate buffer . This highlights the importance of establishing appropriate reaction conditions to maintain substrate integrity during biocatalytic processes.

Reaction Conditions for Optimal Results

For successful enzymatic reduction of ethyl 4-cyanobenzoylformate, several reaction parameters require optimization. These include:

-

Selection of appropriate enzyme variant with sufficient active site space

-

Optimal buffer systems (commonly potassium phosphate)

-

Appropriate cofactor (NADH) concentrations

-

Temperature and pH control to balance reaction rate with enzyme stability

-

Substrate concentration management to prevent inhibition or decomposition

Future Research Directions

The advancements in processing ethyl 4-cyanobenzoylformate through enzyme engineering open several promising research avenues. Future studies might focus on:

-

Further optimization of enzyme structures specifically tailored for this substrate

-

Development of more efficient whole-cell systems for industrial-scale applications

-

Exploration of novel applications for the optically pure reduction products

-

Investigation of cascade reactions incorporating this reduction step for multi-step syntheses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume